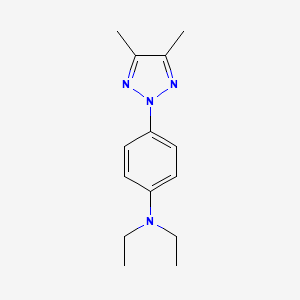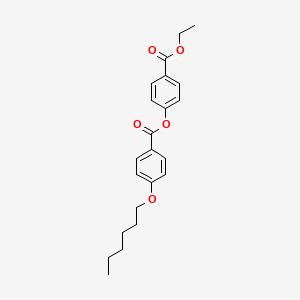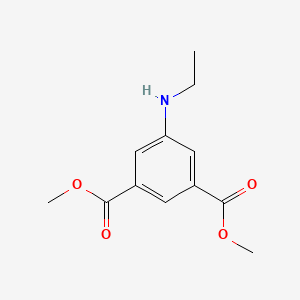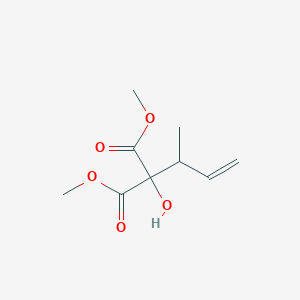
Dimethyl (but-3-en-2-yl)(hydroxy)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (but-3-en-2-yl)(hydroxy)propanedioate is an organic compound with the molecular formula C10H16O5 It is a derivative of propanedioic acid, featuring a hydroxy group and a but-3-en-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (but-3-en-2-yl)(hydroxy)propanedioate typically involves the esterification of propanedioic acid derivatives. One common method is the reaction of dimethyl malonate with but-3-en-2-ol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (but-3-en-2-yl)(hydroxy)propanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The ester groups can be reduced to alcohols using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC or KMnO4 in an organic solvent like dichloromethane.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (Sodium hydroxide).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Dimethyl (but-3-en-2-yl)(hydroxy)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl (but-3-en-2-yl)(hydroxy)propanedioate involves its interaction with various molecular targets. The hydroxy and ester groups can form hydrogen bonds and participate in nucleophilic or electrophilic reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester of propanedioic acid, lacking the but-3-en-2-yl and hydroxy substituents.
Dimethyl fumarate: An ester of fumaric acid, used in the treatment of multiple sclerosis.
Dimethyl itaconate: An ester of itaconic acid, used in polymer synthesis.
Uniqueness
The presence of both hydroxy and ester groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
90161-07-2 |
|---|---|
Formule moléculaire |
C9H14O5 |
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
dimethyl 2-but-3-en-2-yl-2-hydroxypropanedioate |
InChI |
InChI=1S/C9H14O5/c1-5-6(2)9(12,7(10)13-3)8(11)14-4/h5-6,12H,1H2,2-4H3 |
Clé InChI |
OQTMAYYDTAPLAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)C(C(=O)OC)(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


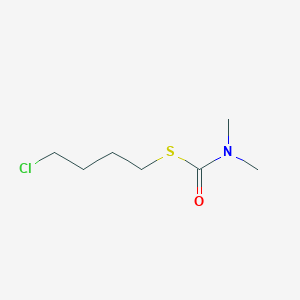
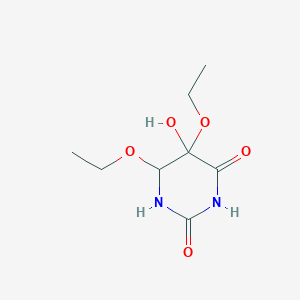

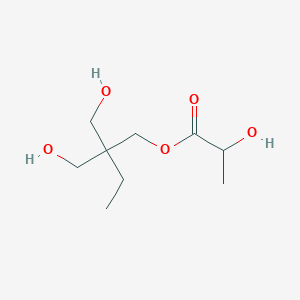
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
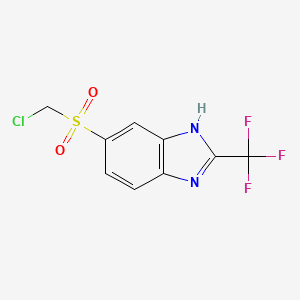

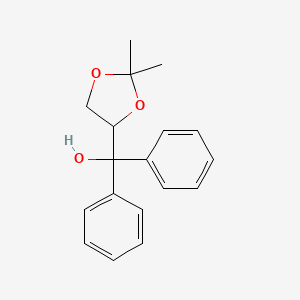
![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14370914.png)
